REACTION_CXSMILES
|
CN(C)C=[O:4].[CH3:6][O:7][C:8]1[C:14]([O:15][CH3:16])=[C:13]([O:17]C)[CH:12]=[C:11]([CH3:19])[C:9]=1N>O=O.C1C=C(C=NCCN=CC2C([O-])=CC=CC=2)C([O-])=CC=1.[Co+2]>[CH3:16][O:15][C:14]1[C:13](=[O:17])[CH:12]=[C:11]([CH3:19])[C:9](=[O:4])[C:8]=1[O:7][CH3:6] |f:3.4|
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
2,3,4-trimethoxy-6-methyl aniline
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(N)C(=CC(=C1OC)OC)C
|
Name
|
bis(salicylidene)ethylenediiminocobalt(II)
|
Quantity
|
120 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction product is isolated in the same manner as Example 7
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(C=C(C(C1OC)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |